N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine
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Overview
Description
“N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine” is a compound that contains a Boc-protected amine group . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of Boc-protected amines, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions. The reaction involves a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . This stability allows for the use of a base-labile protection group such as Fmoc in an orthogonal protection strategy . The Boc group can be cleaved under anhydrous acidic conditions .Scientific Research Applications
Catalysts for N-Boc Protection of Amines
Poly(N-vinylimidazole) and N-sulfonic acid poly(4-vinylpyridinium) chloride have been identified as effective catalysts for the N-Boc protection of amines. These halogen-free catalysts offer advantages such as excellent yields, reusability, and the absence of toxic solvents, making them suitable for both laboratory and industrial applications (Khaligh, 2012); (Shirini, Khaligh, & Goli Jolodar, 2013).
Synthesis of Functionalized Polymers
A method for the selective single monomer addition in living cationic polymerization has been developed, utilizing a protected 2-aminoethyl vinyl ether (BocVE) for the sequential double end-functionalization of polymers. This technique allows for the introduction of amine-functionalized and amine-carboxylate double-functionalized polymers, demonstrating the utility of N-Boc protected vinyl compounds in advanced polymer synthesis (Ida, Terashima, Ouchi, & Sawamoto, 2010).
Advanced Organic Synthesis Techniques
Photoredox α-vinylation of α-amino acids and N-aryl amines has been achieved through the coupling of vinyl sulfones with photoredox-generated α-amino radicals. This method provides a new approach to forming allylic amines with excellent control over olefin geometry, showcasing the versatility of N-Boc protected amines in synthesizing natural products and pharmacophores (Noble & MacMillan, 2014).
Green Chemistry Approaches
Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water represents a significant advancement towards greener chemistry. This method avoids the use of harmful solvents and excessive catalysts, providing a sustainable approach to the N-Boc protection of amines, crucial for synthetic and medicinal chemistry applications (Chankeshwara & Chakraborti, 2006).
Novel Ligands for Organic Reactions
New ligands for palladium-catalyzed C-N couplings of aryl and heteroaryl bromides and chlorides, as well as for vinyl bromides at room temperature, have been developed. These findings enhance the efficiency of coupling reactions involving BOC-protected amines, further expanding the scope of N-Boc protected compounds in complex organic synthesis (Reddy, Kingston, & Verkade, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-ethenylcyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGDNSFEXHTTF-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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